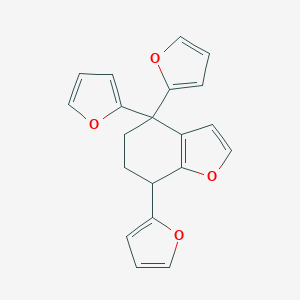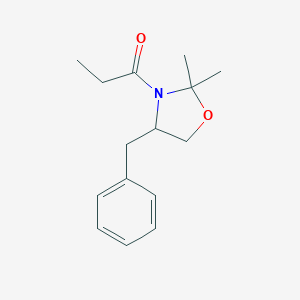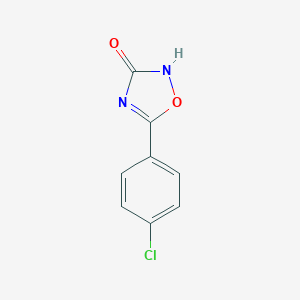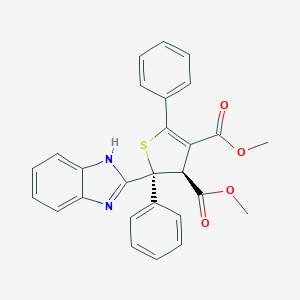![molecular formula C14H21NO2 B282162 4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
4-[(Cyclohexylamino)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclohexylamino)methyl]-2-methoxyphenol, also known as AH-7921, is a synthetic opioid that was first synthesized in the late 1970s. It belongs to the class of phenylpiperazine derivatives and has been found to have analgesic properties similar to morphine, but with less respiratory depression and physical dependence.
Mecanismo De Acción
4-[(Cyclohexylamino)methyl]-2-methoxyphenol acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, but its effects on this receptor are not well understood. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to be a full agonist at the mu-opioid receptor, meaning that it produces the same level of receptor activation as morphine.
Biochemical and Physiological Effects
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to produce analgesia in animal models of pain. It has also been shown to produce some of the same side effects as other opioids, such as sedation and respiratory depression, but to a lesser extent. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to have a longer duration of action than morphine, which may make it a useful alternative for chronic pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a well-defined mechanism of action and produces consistent results in animal models of pain. However, there are also limitations to its use. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has not been extensively studied in humans, so its safety and efficacy as a pain medication are not well understood. It also has some potential for abuse and dependence, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on 4-[(Cyclohexylamino)methyl]-2-methoxyphenol. One area of interest is the development of new analogs that may have improved analgesic properties or reduced side effects. Another area of research is the investigation of the role of the delta-opioid receptor in pain perception and the potential for 4-[(Cyclohexylamino)methyl]-2-methoxyphenol to act as a delta-opioid receptor agonist. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[(Cyclohexylamino)methyl]-2-methoxyphenol in humans, particularly in the context of chronic pain management.
Métodos De Síntesis
4-[(Cyclohexylamino)methyl]-2-methoxyphenol can be synthesized by reacting 4-hydroxy-2-methoxybenzaldehyde with cyclohexylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction yields 4-[(Cyclohexylamino)methyl]-2-methoxyphenol as a white solid with a melting point of 136-137°C.
Aplicaciones Científicas De Investigación
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been used in scientific research to study its analgesic properties and potential as a replacement for morphine. It has also been used in studies to understand the mechanisms of opioid receptor activation and to investigate the role of the mu-opioid receptor in pain perception.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-[(cyclohexylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
Clave InChI |
ZIIATZJTKPVSFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
SMILES canónico |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)

![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
